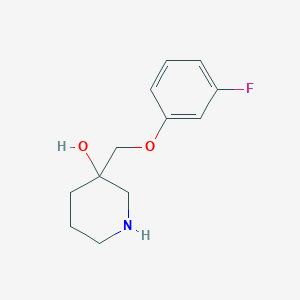

3-((3-Fluorophenoxy)methyl)piperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(3-fluorophenoxy)methyl]piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c13-10-3-1-4-11(7-10)16-9-12(15)5-2-6-14-8-12/h1,3-4,7,14-15H,2,5-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYWOOFRSGOAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(COC2=CC(=CC=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624557 | |

| Record name | 3-[(3-Fluorophenoxy)methyl]piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954220-32-7 | |

| Record name | 3-[(3-Fluorophenoxy)methyl]piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Fluorophenoxy Methyl Piperidin 3 Ol and Analogues

Strategies for Piperidin-3-ol Scaffold Construction

The piperidine (B6355638) ring is a ubiquitous structural motif in pharmaceuticals, and numerous methods for its synthesis have been developed. rsc.org The construction of the specifically substituted piperidin-3-ol core demands control over both regioselectivity and stereoselectivity.

The creation of the chiral piperidine framework can be achieved through various strategies, including the hydrogenation of pyridine (B92270) precursors, cyclization reactions, and multi-component reactions.

One of the most common approaches for obtaining piperidines is the hydrogenation of corresponding pyridine derivatives. nih.gov The stereoselectivity of this process can be challenging under harsh conditions, but recent advancements have introduced catalysts that operate under milder conditions, offering better control. nih.gov For instance, rhodium and palladium-based catalysts have been employed for the hydrogenation of substituted pyridines to yield highly functionalized piperidines. nih.gov

Intramolecular cyclization reactions provide another powerful route. These can include radical-mediated cyclizations, electrophilic cyclizations, and aza-Michael reactions. nih.gov Aza-Prins cyclization, for example, can produce trans-2-substituted-4-halopiperidines from N-tosyl homoallylamines and carbonyl compounds, which can be further functionalized. organic-chemistry.org

Multi-component reactions (MCRs) offer an efficient pathway to complex piperidine structures in a single step. A notable example is the stereoselective three-component vinylogous Mannich-type reaction, which uses a dienolate to react with an aldehyde and an amine, yielding a chiral dihydropyridinone. rsc.orgscispace.com This intermediate serves as a versatile precursor that can be reduced to form multi-substituted chiral piperidines, including those with a hydroxyl group at the C-3 position. scispace.com

Table 1: Comparison of Selected Stereoselective Piperidine Synthesis Strategies

| Method | Precursors | Key Features | Stereocontrol | Reference(s) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Substituted Pyridines | Wide substrate scope, direct route to saturated ring | Dependent on catalyst and substrate; can be highly stereoselective with specific catalysts. | nih.gov |

| Aza-Prins Cyclization | N-Tosyl Homoallylamines, Carbonyls | Forms C-C and C-N bonds simultaneously | High diastereoselectivity for specific isomers (e.g., trans) | organic-chemistry.org |

| Vinylogous Mannich Reaction | Dienolates, Aldehydes, Amines | High atom economy, convergent synthesis | Chiral amines or catalysts can induce high stereoselectivity. | rsc.orgscispace.com |

| Oxidative Amination | Non-activated Alkenes | Gold(I) or Palladium catalysis, difunctionalization of double bond | Enantioselective approaches have been developed using chiral ligands. | nih.gov |

The tertiary alcohol at the C-3 position is a key feature of the target molecule. This functional group can be introduced either during the ring-forming process or by functionalizing a pre-existing piperidine ring.

A common strategy involves the reduction of a piperidin-3-one (B1582230) precursor. The stereochemical outcome of the reduction (i.e., the orientation of the resulting hydroxyl group) can be controlled by the choice of reducing agent and the steric environment around the carbonyl group.

Alternatively, the hydroxyl group can be introduced via the diastereoselective dihydroxylation of a double bond in a tetrahydropyridine (B1245486) intermediate. beilstein-journals.orgnih.gov For instance, the dihydroxylation of 1,2,3,6-tetrahydropyridin-3-ols can be influenced by the choice of osmylation conditions (e.g., Upjohn vs. Donohoe conditions), allowing for complementary diastereoselective functionalization. beilstein-journals.orgnih.gov The presence of other substituents on the piperidine ring can also direct the stereochemical course of the reaction, often through steric hindrance. beilstein-journals.orgnih.gov

Electrochemical methods have also been explored for the stereoselective introduction of hydroxyl groups onto the piperidine ring, offering an alternative to reagent-based oxidation. researchgate.net For example, the oxidation of N-protected tetrahydropyridines in aqueous conditions can yield dihydroxypiperidines with specific stereochemistry. researchgate.net The "borrowing hydrogen" methodology, which uses an iridium(III) catalyst to react primary amines with triols like 1,3,5-pentanetriol, can directly generate 4-piperidinols, demonstrating a related concept for direct hydroxypiperidine synthesis. researchgate.net

Synthesis of the (3-Fluorophenoxy)methyl Moiety

The synthesis of the (3-fluorophenoxy)methyl side chain involves three key aspects: the formation of the ether linkage, the introduction of the fluorine atom, and the construction of the one-carbon methylene (B1212753) bridge.

The formation of the aryl ether bond between the 3-fluorophenol (B1196323) and the piperidine's methyl side chain is typically accomplished via nucleophilic substitution. The Williamson ether synthesis is the classical and most widely used method. This involves the deprotonation of 3-fluorophenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group (e.g., tosylate, mesylate, or halide) on the piperidine's methyl group.

Modern variations include transition-metal-catalyzed etherification reactions. Iron(III)-based catalysts, for example, have been shown to efficiently catalyze the direct etherification of alcohols, including the formation of unsymmetrical ethers from two different alcohols. acs.orgnih.gov These methods can offer milder reaction conditions and broader substrate scope compared to traditional approaches. acs.orgnih.govorganic-chemistry.org

Table 2: Selected Catalytic Systems for Phenol (B47542) Etherification

| Catalyst System | Reactants | Key Advantage(s) | Reference(s) |

|---|---|---|---|

| Fe(OTf)₃ / NH₄Cl | Secondary Alcohol, Primary Alcohol | Inexpensive, environmentally benign, selective for unsymmetrical ethers | acs.orgnih.gov |

| CuI / 8-hydroxyquinaldine | Aryl Halide, Alcohol (in situ) | One-pot hydroxylation/etherification from aryl halides | organic-chemistry.org |

| Pd(η³-C₃H₅)Cp / DPEphos | Aryl Benzyl Carbonate | Decarboxylative etherification under mild conditions | organic-chemistry.org |

| Ni/Cu System | Phenol, Vinyl Halide | Access to aryl-vinyl ethers | organic-chemistry.org |

The fluorine atom on the phenoxy ring can be introduced at various stages of the synthesis, either onto the phenol precursor or a more complex intermediate. There are two main strategies: electrophilic and nucleophilic fluorination.

Electrophilic fluorination employs reagents that act as a source of "F+". wikipedia.org These are typically N-F reagents, such as Selectfluor® (F-TEDA-BF₄), which are stable, safe, and effective for fluorinating electron-rich aromatic compounds like phenols. wikipedia.org A significant challenge with phenols can be controlling regioselectivity (ortho vs. para) and preventing dearomatization. wikipedia.org

Nucleophilic fluorination is often more common for preparing aryl fluorides. While classical SNAr reactions require highly activated aromatic rings, modern methods have greatly expanded the scope. Deoxyfluorination of phenols has emerged as a powerful technique. nih.govharvard.edu This can be achieved by converting the phenol into a better leaving group, such as an aryl fluorosulfonate (ArOFs) by reaction with sulfuryl fluoride (B91410) (SO₂F₂). acs.orgresearchgate.net The ArOFs intermediate can then undergo nucleophilic fluorination with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe₄F), often under mild, metal-free conditions. acs.orgresearchgate.net

Table 3: Comparison of Fluorination Methods for Phenolic Substrates

| Method Type | Reagent(s) | Mechanism | Advantages | Limitations | Reference(s) |

|---|---|---|---|---|---|

| Electrophilic | Selectfluor® (F-TEDA-BF₄) | Electrophilic Aromatic Substitution | Broad substrate scope for electron-rich arenes | Can have low ortho/para selectivity; risk of dearomatization | wikipedia.org |

| Nucleophilic (Deoxyfluorination) | SO₂F₂ then NMe₄F | Activation to Aryl Fluorosulfonate, then SNAr | Mild conditions, wide scope, uses inexpensive reagents | Two-step process (though can be one-pot) | acs.orgresearchgate.net |

| Nucleophilic (Deoxyfluorination) | PhenoFluor™, PyFluor | Direct conversion of phenol | Operationally simple one-step process | Reagents can be more expensive | nih.govharvard.edu |

A highly convergent and logical approach involves a Williamson ether synthesis between a piperidin-3-ylmethanol precursor and 3-fluorophenol. In this strategy, the piperidine nitrogen is first protected (e.g., with a Boc group). The primary hydroxyl group of the methanol (B129727) side chain is then activated by converting it into a good leaving group, such as a tosylate or mesylate. Finally, nucleophilic displacement of this leaving group with 3-fluorophenoxide (generated from 3-fluorophenol and a base) forms the desired ether linkage and thus the complete (3-fluorophenoxy)methyl moiety attached to the piperidine core. A very similar strategy has been successfully used to synthesize a key intermediate for the drug Vandetanib, where piperidin-4-ylmethanol was coupled to a substituted phenol. researchgate.net

An alternative, though less common, approach could involve the reaction of a piperidine precursor with an activated formaldehyde (B43269) equivalent that is already attached to the 3-fluorophenol, such as 1-(chloromethoxy)-3-fluorobenzene. The formation of methylene bridges by linking electron-rich phenols with formaldehyde or its equivalents is a known transformation, particularly in the synthesis of natural products. mushroomlab.cn

Convergent and Divergent Synthesis Strategies for Analog Libraries

The creation of analog libraries is crucial for structure-activity relationship (SAR) studies in drug discovery. Both convergent and divergent synthetic strategies can be envisioned for accessing a range of analogs of 3-((3-Fluorophenoxy)methyl)piperidin-3-ol.

A convergent synthesis would involve the separate preparation of two key fragments: a suitably protected piperidine core and the aryloxy-containing side chain. These fragments would then be coupled in a later step. For instance, a protected 3-oxopiperidine could be reacted with a pre-formed organometallic reagent derived from 1-(bromomethyl)-3-fluorobenzene. This approach is highly modular, allowing for a wide variety of analogs to be synthesized by simply changing either the piperidine precursor or the aromatic side chain.

A divergent synthesis , on the other hand, would commence with a common intermediate that already contains the core piperidine structure, which is then elaborated in multiple directions. A potential starting point could be N-protected 3-hydroxypiperidine (B146073). The hydroxyl group could be activated and then displaced by various substituted phenols to introduce diversity at the aryloxy moiety. Alternatively, functionalization of the piperidine nitrogen with different substituents would generate another set of analogs.

A plausible divergent route to 3-((3-Fluorophenoxy)methyl)piperidin-3-ol could start from commercially available N-Boc-3-piperidinone. Reaction with a suitable one-carbon nucleophile, such as the Grignard reagent derived from chloromethyl methyl ether, would yield the corresponding tertiary alcohol. Subsequent ether cleavage and Williamson ether synthesis with 3-fluorophenol would furnish the target compound. This approach allows for the introduction of various phenols in the final step, providing a divergent route to a library of analogs.

To illustrate a potential divergent strategy for creating an analog library, one could start with a common intermediate like N-Boc-3-oxopiperidine. This can be subjected to various synthetic transformations to generate a library of compounds.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Epoxidation | Me3S(O)I, NaH, DMSO | N-Boc-1-oxa-6-azaspiro[2.5]octane |

| 2 | Epoxide Opening | 3-Fluorophenol, base | N-Boc-3-((3-fluorophenoxy)methyl)piperidin-3-ol |

| 3 | Diversification | Various substituted phenols, base | Library of N-Boc-3-((aryloxy)methyl)piperidin-3-ol analogs |

Catalytic Methods in the Synthesis of Substituted Piperidines

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of substituted piperidines has greatly benefited from such advancements. nih.govwhiterose.ac.ukrsc.org

Hydrogenation of Pyridine Precursors: A common and powerful method for accessing the piperidine core is the hydrogenation of substituted pyridines. rsc.orggoogle.com For the synthesis of 3-hydroxypiperidine derivatives, the catalytic hydrogenation of 3-hydroxypyridine (B118123) is a key step. google.com Various catalysts, including rhodium on carbon (Rh/C), have been shown to be effective for this transformation. google.com The use of bimetallic catalysts, such as rhodium-nickel on carbon, can enhance the catalytic activity and allow for milder reaction conditions. google.com

Asymmetric Synthesis: The generation of specific stereoisomers is often critical for pharmacological activity. Asymmetric catalysis provides a direct route to enantiomerically enriched piperidines. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines can produce 3-substituted tetrahydropyridines with high enantioselectivity. nih.govwhiterose.ac.ukgoogle.com These intermediates can then be reduced to the corresponding chiral piperidines. nih.govwhiterose.ac.uk While not directly demonstrated for the title compound, this methodology offers a potential pathway to chiral analogs.

Another approach to chirality involves the enzymatic resolution of racemic intermediates. For example, lipases can be used for the kinetic resolution of racemic 3-hydroxy-N-methylpiperidine through acetylation, affording the (R)-enantiomer with high enantiomeric excess. elsevierpure.com Similarly, ketoreductases can catalyze the asymmetric reduction of N-Boc-3-piperidone to furnish (S)-N-Boc-3-hydroxypiperidine, a valuable chiral building block. mdpi.com

C-H Activation and Cross-Coupling Reactions: More recent strategies involve the direct functionalization of the piperidine ring through C-H activation. While not explicitly reported for 3-((3-fluorophenoxy)methyl)piperidin-3-ol, these methods represent the cutting edge of piperidine synthesis. Palladium-catalyzed cross-coupling reactions are also instrumental in building complexity, for example, in the synthesis of piperidine-based scaffolds for drug candidates.

The table below summarizes some catalytic methods applicable to the synthesis of substituted piperidines.

| Catalytic Method | Catalyst System | Substrate | Product | Reference |

| Asymmetric Reductive Heck Reaction | [Rh(cod)OH]2 / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate and arylboronic acids | 3-Aryl-tetrahydropyridines | nih.govwhiterose.ac.ukgoogle.com |

| Pyridine Hydrogenation | Rhodium on Carbon (Rh/C) | 3-Hydroxypyridine | 3-Hydroxypiperidine | google.com |

| Asymmetric Ketone Reduction | Ketoreductase (KRED) | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | mdpi.com |

| Lipase-catalyzed Resolution | Candida antarctica lipase (B570770) B | Racemic 3-hydroxy-N-methylpiperidine | (R)-3-acetoxy-N-methylpiperidine | elsevierpure.com |

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

While basic spectroscopic methods like ¹H and ¹³C NMR provide initial structural confirmation, advanced 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially given the molecule's stereocenter and complex spin systems.

Detailed research findings would typically involve a combination of the following experiments:

Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the piperidine (B6355638) ring and the phenoxymethyl (B101242) side chain. For instance, the protons on adjacent carbons in the piperidine ring would show cross-peaks.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This is vital for assigning the carbon signals of the piperidine ring and the methylene (B1212753) group in the side chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for confirming the connectivity between the piperidin-3-ol core and the 3-fluorophenoxy group via the ether linkage. For example, a correlation between the benzylic protons and the carbon atoms of the fluorophenyl ring would be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons. In the context of 3-((3-Fluorophenoxy)methyl)piperidin-3-ol, NOESY can help to determine the relative stereochemistry of the substituents on the piperidine ring.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-((3-Fluorophenoxy)methyl)piperidin-3-ol (Note: These are predicted values and may vary from experimental results.)

| Atom | Predicted Chemical Shift (ppm) |

| C (Carbonyl equivalent in precursor) | ~70-75 |

| C (Piperidine ring carbons) | ~25-60 |

| C (CH₂-O) | ~65-70 |

| C (Aromatic C-F) | ~160-165 (JCF ~240-250 Hz) |

| C (Aromatic C-O) | ~155-160 |

| C (Other aromatic carbons) | ~105-135 |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental for both the purification of 3-((3-Fluorophenoxy)methyl)piperidin-3-ol after synthesis and for the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be a suitable starting point. Detection is typically performed using a UV detector, likely at a wavelength around 254 nm due to the aromatic ring.

Gas Chromatography (GC): For GC analysis, derivatization of the hydroxyl and amine groups may be necessary to improve volatility and thermal stability. This can be achieved by silylation or acylation. A non-polar or medium-polarity capillary column would be appropriate for separation.

Table 2: Illustrative HPLC Method for Purity Assessment (Note: This is a representative method and would require optimization.)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and for obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for a molecule like 3-((3-Fluorophenoxy)methyl)piperidin-3-ol. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight.

Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. The fragmentation pattern would provide valuable structural confirmation. Expected fragmentation would involve cleavage of the C-O bond of the ether, loss of water from the tertiary alcohol, and fragmentation of the piperidine ring.

Table 3: Predicted Mass Spectrometry Fragmentation for [M+H]⁺ of 3-((3-Fluorophenoxy)methyl)piperidin-3-ol (Note: These are predicted fragments and their relative abundances would depend on experimental conditions.)

| m/z (predicted) | Possible Fragment Identity |

| 240.1340 | [M+H]⁺ |

| 222.1235 | [M+H - H₂O]⁺ |

| 129.0655 | [C₇H₇FO]⁺ (Fluorophenoxy moiety) |

| 113.0863 | [C₆H₁₃NO]⁺ (Piperidin-3-ol moiety) |

Chiral Resolution and Enantiomeric Purity Determination for Stereoisomers

Since 3-((3-Fluorophenoxy)methyl)piperidin-3-ol contains a stereocenter at the C3 position of the piperidine ring, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and effective method for enantiomeric resolution. The use of a chiral stationary phase (CSP) is key. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are often successful in separating enantiomers of piperidine derivatives. A study on the similar compound (S)-1-Boc-3-hydroxypiperidine utilized a Chiralpak-IC3 column with a normal phase eluent. nih.gov For 3-((3-Fluorophenoxy)methyl)piperidin-3-ol, both normal-phase (e.g., hexane/isopropanol) and reversed-phase mobile phases could be explored.

Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular alternative to HPLC for enantioseparation, often offering faster analysis times and higher efficiency. researchgate.net The same types of chiral columns used in HPLC can be employed in SFC, with supercritical CO₂ as the main mobile phase component, modified with a co-solvent like methanol or ethanol.

Table 4: Representative Chiral HPLC Method for Enantiomeric Resolution (Note: This is an illustrative method and would require significant optimization.)

| Parameter | Condition |

| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane : Ethanol : Diethylamine (80:20:0.1) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Future Research Directions and Therapeutic Potential

Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity

The development of advanced analogs of 3-((3-Fluorophenoxy)methyl)piperidin-3-ol is a critical step towards improving its therapeutic potential. The primary goals of analog design are to enhance binding affinity and selectivity for specific biological targets, while also optimizing pharmacokinetic properties. Structure-activity relationship (SAR) studies are pivotal in this process, guiding the rational design of new molecules. researchgate.net Key modifications could involve substitutions on both the piperidine (B6355638) and the phenyl rings.

The synthesis of such analogs can be achieved through established chemical methodologies. For instance, variations in the substitution pattern of the phenyl ring can play a pivotal role in binding affinity and selectivity. researchgate.net Furthermore, modern synthetic techniques like parallel synthesis could be employed to rapidly generate a library of analogs for high-throughput screening.

To systematically explore the chemical space around this scaffold, a focused library of analogs could be designed. The following table outlines potential modifications and their intended effects on the compound's properties.

| Modification Site | Proposed Modification | Rationale for Enhanced Potency/Selectivity |

| Piperidine Nitrogen | Alkylation, Acylation | To explore interactions with additional binding pockets and modulate basicity. |

| Phenyl Ring | Introduction of electron-withdrawing or -donating groups | To fine-tune electronic properties and influence target engagement. |

| Piperidine Ring | Introduction of substituents at other positions | To alter the conformational rigidity and improve target complementarity. |

| Hydroxymethyl Linker | Bioisosteric replacement (e.g., with an amide or sulfonamide) | To enhance metabolic stability and introduce new hydrogen bonding interactions. |

This table is illustrative and based on common medicinal chemistry strategies for analog design.

Exploration of Novel Therapeutic Applications for this Compound Class

The piperidine moiety is a common feature in a wide range of biologically active compounds, including those with applications in oncology and neurology. nih.govresearchgate.net Analogs of piperidine have demonstrated efficacy as anticancer agents and as modulators of central nervous system targets. nih.govnih.gov Given the structural features of 3-((3-Fluorophenoxy)methyl)piperidin-3-ol, this compound class holds potential for several therapeutic applications.

Research into related piperidine-containing compounds has shown their ability to induce apoptosis in cancer cells and to act as antagonists at dopamine (B1211576) receptors. nih.govresearchgate.net The presence of the fluorophenoxy group can also enhance blood-brain barrier penetration, making these compounds potential candidates for treating neurological disorders. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, for example, were synthesized and evaluated as potential anti-cancer agents. nih.gov

The potential therapeutic applications for this compound class are summarized in the table below.

| Potential Therapeutic Area | Specific Indication | Rationale Based on Analogous Compounds |

| Oncology | Hematological Cancers, Solid Tumors | Piperidine derivatives have shown cytotoxic effects and the ability to induce apoptosis in various cancer cell lines. nih.govresearchgate.net |

| Neurology | Parkinson's Disease, Schizophrenia | The piperidine scaffold is present in known dopamine receptor antagonists. researchgate.net |

| Pain Management | Neuropathic Pain | Some piperidine analogs have shown potent and selective agonist activity at opioid receptors. researchgate.net |

| Infectious Diseases | Bacterial or Fungal Infections | Certain heterocyclic compounds containing piperidine have demonstrated antimicrobial activity. nih.gov |

This table outlines potential applications based on the known activities of structurally related compounds.

Preclinical Development Considerations for Lead Compounds

Once a lead compound with promising potency, selectivity, and initial safety has been identified from the analog library, it must undergo rigorous preclinical development to assess its potential as a drug candidate. nuvisan.com This phase involves a comprehensive evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity profile.

The preclinical development process is a multidisciplinary effort, requiring close collaboration between medicinal chemists, pharmacologists, and DMPK (drug metabolism and pharmacokinetics) experts. nuvisan.com Key in vitro and in vivo studies are conducted to build a detailed profile of the lead compound. A tailor-made screening cascade is crucial for identifying and addressing potential liabilities early in the development process. nuvisan.com

The following table outlines the essential studies in the preclinical development of a lead compound from the 3-((3-Fluorophenoxy)methyl)piperidin-3-ol class.

| Preclinical Study | Purpose | Key Parameters Assessed |

| In Vitro ADME Assays | To assess the drug-like properties of the compound. | Metabolic stability (microsomes, hepatocytes), cell permeability (e.g., Caco-2 assay), plasma protein binding, and potential for drug-drug interactions (e.g., CYP450 inhibition). nuvisan.com |

| In Vivo Pharmacokinetics | To understand how the compound behaves in a living organism. | Bioavailability, half-life, clearance, and volume of distribution after administration via relevant routes. nuvisan.com |

| Efficacy Studies | To demonstrate the desired therapeutic effect in animal models of disease. | Tumor growth inhibition in cancer models, or behavioral changes in neurological models. |

| Safety Pharmacology | To identify potential adverse effects on major organ systems. | Cardiovascular, respiratory, and central nervous system function. |

| Toxicology Studies | To determine the toxicity profile of the compound. | Acute and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent). |

This table provides a general framework for the preclinical development of a novel therapeutic agent.

Application of Chemogenomics and Proteomics in Understanding Compound Action

To fully understand the therapeutic potential and mechanism of action of 3-((3-Fluorophenoxy)methyl)piperidin-3-ol and its analogs, advanced techniques such as chemogenomics and proteomics can be employed. These "omics" technologies provide a global view of the molecular interactions and cellular pathways affected by a compound. rsc.orgmdpi.com

Chemical proteomics, for instance, can be used to identify the direct protein targets of a drug candidate. rsc.orgnih.gov This is often achieved by immobilizing an analog of the compound on a solid support and using it as "bait" to capture interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry. This approach can uncover not only the intended target but also potential off-target interactions that may contribute to both efficacy and side effects. nih.gov

The integration of proteomics with other omics data can provide a comprehensive understanding of a compound's biological effects. mdpi.com The following table highlights how these technologies can be applied to the study of this compound class.

| Technology | Application | Expected Insights |

| Chemical Proteomics | Target identification and validation. | Unbiased identification of direct protein binding partners, confirmation of on-target engagement, and discovery of off-target interactions. rsc.orgnih.gov |

| Expression Proteomics | Profiling changes in protein expression upon compound treatment. | Understanding the downstream cellular response to target modulation, including effects on signaling pathways and cellular processes. mdpi.com |

| Chemogenomics | Screening a compound library against a panel of genetic targets (e.g., kinases). | Identifying the selectivity profile of the compounds and guiding the optimization of target specificity. |

| Metabolomics | Analyzing changes in the cellular metabolome after compound exposure. | Revealing the impact of the compound on metabolic pathways and cellular energy status. mdpi.com |

This table illustrates the application of advanced "omics" technologies in drug discovery and development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-((3-Fluorophenoxy)methyl)piperidin-3-ol?

- Methodological Answer : Synthesis typically involves coupling a piperidin-3-ol derivative with 3-fluorophenol. Key steps include:

- Hydroxyl Protection : Protect the hydroxyl group on piperidin-3-ol using benzyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions .

- Nucleophilic Substitution : React the protected piperidine with 3-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the phenoxy linkage .

- Deprotection : Remove the protecting group (e.g., hydrogenolysis for benzyl groups or TBAF for TBS) to yield the final product .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydroxyl Protection | Benzyl chloride, NaH, THF | 85 | |

| Phenoxy Coupling | 3-Fluorophenol, K₂CO₃, DMF, 80°C | 65 | |

| Deprotection | H₂/Pd-C, MeOH | 90 |

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the fluorophenoxy group (δ ~6.5–7.2 ppm for aromatic protons) and piperidine ring protons (δ ~1.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 240.1102) .

- X-ray Crystallography : For crystalline derivatives, determine spatial arrangement of substituents (e.g., axial vs. equatorial hydroxyl) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-piperidin-3-ol) to dictate stereochemistry .

- Asymmetric Catalysis : Employ catalysts like BINOL-derived phosphoric acids during coupling steps to induce enantioselectivity .

- Crystallization-Induced Dynamic Resolution : Utilize racemic mixtures under conditions favoring selective crystallization of one enantiomer .

Q. What strategies resolve discrepancies in biological activity data?

- Methodological Answer :

- Purity Assessment : Use HPLC with UV/fluorescence detection to rule out impurities (e.g., unreacted 3-fluorophenol) .

- Polymorph Screening : Test different crystalline forms (e.g., salts or co-crystals) to assess activity variations .

- Receptor Binding Assays : Compare IC₅₀ values across multiple assays (e.g., radioligand vs. functional cAMP assays) to confirm target engagement .

Q. How does the hydroxyl group influence pharmacological properties?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., hydroxyl → methoxy or hydrogen) and compare:

- Solubility : Measure logP (octanol/water) to assess hydrophilicity.

- Metabolic Stability : Incubate with liver microsomes to track hydroxyl-mediated glucuronidation .

- Molecular Dynamics Simulations : Model hydrogen bonding between the hydroxyl group and target proteins (e.g., GPCRs) .

Specialized Research Considerations

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Process Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety .

- Flow Chemistry : Implement continuous flow systems for high-yield, reproducible coupling steps .

Q. How are computational methods used to predict bioactivity?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding poses in serotonin or adrenergic receptors .

- QSAR Models : Train models on fluorinated piperidine derivatives to correlate substituent effects with activity .

Data Contradiction Analysis

Q. Why do different studies report varying metabolic half-lives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.